molecular formula C19H20N4O2 B2997789 4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 891114-28-6

4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2997789
CAS RN: 891114-28-6
M. Wt: 336.395
InChI Key: ZBFZYCALDNGMTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide, also known as DMXAA, is a small molecule that has been studied for its potential use as an anti-cancer drug. The compound was first synthesized in the 1990s and has since been the subject of numerous scientific studies.

Mechanism Of Action

The exact mechanism of action of 4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide is not fully understood. However, it is thought to work by activating the innate immune system. 4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide has been shown to induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-alpha (IFN-α), which are involved in the immune response to cancer. 4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide has also been shown to induce tumor vascular disruption, which can lead to tumor cell death.
Biochemical and Physiological Effects:
4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, as mentioned above. 4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide has also been shown to inhibit the growth of new blood vessels, which is important for the growth and spread of tumors. In addition, 4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide has been shown to induce apoptosis, or programmed cell death, in tumor cells.

Advantages And Limitations For Lab Experiments

One advantage of using 4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide in lab experiments is that it has been shown to have anti-tumor activity in a variety of cancer models. This makes it a potentially useful tool for studying cancer biology and developing new anti-cancer drugs. However, 4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide has some limitations for lab experiments. For example, it has been shown to be toxic to normal cells at high doses, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of 4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide. One direction is to continue studying its mechanism of action and how it activates the immune system. Another direction is to explore its potential use in combination with other anti-cancer drugs. Finally, there is a need to develop new formulations of 4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide that are less toxic to normal cells and more effective at targeting tumors.

Synthesis Methods

4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide can be synthesized using a multi-step chemical reaction. The synthesis begins with the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-amino-1,3,4-oxadiazole to form the desired product, 4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide.

Scientific Research Applications

4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide has been studied extensively for its potential use as an anti-cancer drug. It has been shown to have anti-tumor activity in a variety of cancer models, including lung, colon, prostate, and breast cancer. 4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide has also been shown to enhance the activity of other anti-cancer drugs, such as cisplatin and paclitaxel, when used in combination.

properties

IUPAC Name

4-(dimethylamino)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-12-5-10-16(13(2)11-12)18-21-22-19(25-18)20-17(24)14-6-8-15(9-7-14)23(3)4/h5-11H,1-4H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFZYCALDNGMTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dimethylamino)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.